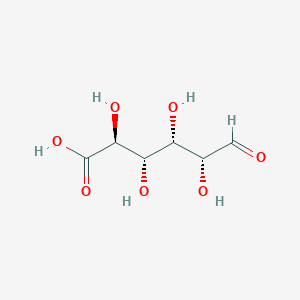

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Übersicht

Beschreibung

D-Glucuronic acid is a glucose derivative with the chemical formula C6H10O7. It is a uronic acid, which means it is derived from glucose by oxidizing the sixth carbon atom to a carboxylic acid. This compound is found in many plants and animals, often as part of complex polysaccharides. It plays a crucial role in the metabolism of microorganisms, plants, and animals, and is involved in detoxification processes in the liver .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: D-Glucuronsäure kann durch Oxidation von Glucose synthetisiert werden. Die primäre Alkoholgruppe am sechsten Kohlenstoff der Glucose wird oxidiert, um eine Carboxylgruppe zu bilden. Dies kann mit verschiedenen Oxidationsmitteln wie Salpetersäure oder enzymatischen Methoden unter Verwendung von Glucoseoxidase erreicht werden .

Industrielle Produktionsmethoden: Die industrielle Produktion von D-Glucuronsäure erfolgt typischerweise durch chemische Oxidation oder Biokatalyse. Chemische Oxidation ist die gebräuchlichste Methode, bei der Stärke mit konzentrierter Salpetersäure oxidiert und unter hohem Druck hydrolysiert wird . Biokatalyse, bei der Enzyme oder ganze Zellen verwendet werden, gewinnt aufgrund ihrer Effizienz und Umweltfreundlichkeit an Bedeutung .

Arten von Reaktionen:

Oxidation: D-Glucuronsäure kann durch weitere Oxidation zu Glucarsäure umgewandelt werden.

Reduktion: Sie kann reduziert werden, um Glucuronaldehyd zu bilden.

Substitution: Die Hydroxylgruppen in D-Glucuronsäure können durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Salpetersäure, Glucoseoxidase.

Reduktion: Natriumborhydrid.

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution.

Hauptprodukte:

Oxidation: Glucarsäure.

Reduktion: Glucuronaldehyd.

Substitution: Derivate mit substituierten Hydroxylgruppen

4. Wissenschaftliche Forschungsanwendungen

D-Glucuronsäure hat eine breite Palette von Anwendungen in verschiedenen Bereichen:

5. Wirkmechanismus

D-Glucuronsäure übt ihre Wirkung hauptsächlich durch ihre Rolle bei der Entgiftung aus. In der Leber verbindet sie sich mit endogenen und exogenen toxischen Substanzen wie Phenolen, Hydroxylgruppen, Aminogruppen und Alkoholen, um Glucuronide zu bilden. Diese Glucuronide sind wasserlöslicher und können leicht über den Urin oder den Schweiß ausgeschieden werden . Die Verbindung hat auch entzündungshemmende und antibakterielle Wirkungen, die zu ihren therapeutischen Anwendungen beitragen .

Ähnliche Verbindungen:

Galacturonsäure: Eine weitere Uronsäure, die aus Galactose gewonnen wird.

Glucarsäure: Eine oxidierte Form von D-Glucuronsäure.

Glucosiduronsäure: Ein Synonym für D-Glucuronsäure.

Vergleich:

Galacturonsäure: Ähnlich in der Struktur, aber aus Galactose statt Glucose gewonnen. Sie ist ein wichtiger Bestandteil von Pektin in Pflanzenzellwänden.

Glucarsäure: Entsteht durch die weitere Oxidation von D-Glucuronsäure. Sie hat ähnliche Entgiftungseigenschaften, ist aber stärker oxidiert.

Glucosiduronsäure: Im Wesentlichen die gleiche Verbindung wie D-Glucuronsäure, nur ein anderer Name dafür.

D-Glucuronsäure ist einzigartig aufgrund ihres weit verbreiteten Vorkommens sowohl in Pflanzen als auch in Tieren und ihrer entscheidenden Rolle bei Entgiftungsprozessen.

Wissenschaftliche Forschungsanwendungen

D-Glucuronic acid has a wide range of applications in various fields:

Chemistry: Used as a precursor for the synthesis of other important compounds such as ascorbic acid and glucosamine.

Medicine: Used in the treatment of liver diseases and hyperlipidemia.

Wirkmechanismus

D-Glucuronic acid exerts its effects primarily through its role in detoxification. In the liver, it combines with endogenous and exogenous toxic substances such as phenols, hydroxyl groups, amino groups, and alcohols to form glucuronides. These glucuronides are more water-soluble and can be easily excreted through urine or sweat . The compound also has anti-inflammatory and antibacterial effects, which contribute to its therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Galacturonic acid: Another uronic acid derived from galactose.

Glucaric acid: An oxidized form of D-Glucuronic acid.

Glucosiduronic acid: A synonym for D-Glucuronic acid.

Comparison:

Galacturonic acid: Similar in structure but derived from galactose instead of glucose. It is a key component of pectin in plant cell walls.

Glucaric acid: Formed by the further oxidation of D-Glucuronic acid. It has similar detoxification properties but is more oxidized.

Glucosiduronic acid: Essentially the same compound as D-Glucuronic acid, just another name for it.

D-Glucuronic acid is unique due to its widespread occurrence in both plants and animals and its crucial role in detoxification processes.

Biologische Aktivität

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, also known as D-glucuronic acid or its derivatives, is a significant organic compound within the class of sugar acids. This compound plays a crucial role in various biological processes and has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₆H₁₀O₇

- Molecular Weight : 194.14 g/mol

- Canonical SMILES : C(=O)C(C(C(C(C(=O)O)O)O)O)O

Metabolic Pathways

This compound is primarily involved in metabolic pathways related to glycosylation and detoxification processes in the human body. It acts as a precursor for the biosynthesis of various biomolecules and is crucial in the metabolism of carbohydrates.

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular receptors:

- Enzyme Substrate : It serves as a substrate for glycosyltransferases involved in the formation of glycosidic bonds.

- Receptor Interaction : The compound has been shown to interact with various receptors involved in cellular signaling pathways.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

- Antioxidant Activity : It exhibits antioxidant properties that may protect cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

Case Studies

-

Metabolic Disorders : A study investigated the role of this compound in metabolic disorders such as diabetes. It was found to improve glucose metabolism and insulin sensitivity in animal models.

Study Type Findings Animal Model Improved glucose metabolism Clinical Trials Ongoing trials assessing its impact on insulin sensitivity - Drug Delivery Systems : The compound is being explored as a component in drug delivery systems due to its biocompatibility and ability to enhance the solubility of poorly soluble drugs.

Toxicological Profile

The safety profile of this compound has been evaluated in various studies:

| Toxicity Parameter | Value |

|---|---|

| Acute Oral Toxicity | Class III |

| Skin Irritation | Moderate |

| Eye Irritation | Low |

| Carcinogenicity | Non-required |

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-AQKNRBDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894097 | |

| Record name | D-Glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-16-5 | |

| Record name | D-Glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucopyranuronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-glucuronic acid?

A1: The molecular formula of D-glucuronic acid is C6H10O7, and its molecular weight is 194.14 g/mol.

Q2: How does the structure of D-glucuronic acid relate to its function?

A2: D-glucuronic acid is a sugar acid derived from glucose. Its structure, featuring a carboxyl group at C-6, contributes to its acidic nature and its ability to form glycosidic bonds, which are essential for its role as a building block in various polysaccharides. []

Q3: What is the significance of the stereochemistry of D-glucuronic acid?

A3: The specific stereochemistry of D-glucuronic acid is crucial for its biological activity. Enzymes involved in its metabolism and incorporation into polysaccharides are highly specific for this stereoisomer. []

Q4: Does D-glucuronic acid exhibit any unique spectroscopic properties?

A4: Yes, D-glucuronic acid can be characterized using techniques like NMR spectroscopy. For example, 13C NMR spectroscopy played a key role in identifying the unique 3-O-sulfate group in the antithrombin binding site of heparin. []

Q5: What are the primary biological roles of D-glucuronic acid?

A5: D-glucuronic acid is involved in detoxification processes, acting as a conjugating agent to increase the water solubility of various substances, facilitating their elimination from the body. It is also a key component of several glycosaminoglycans (GAGs), contributing to their structural integrity and biological functions. [, , ]

Q6: How does D-glucuronic acid contribute to the properties of GAGs?

A6: D-glucuronic acid, along with its epimer L-iduronic acid, forms the backbone of several GAGs, including heparin, heparan sulfate, and chondroitin sulfate. The presence and arrangement of these uronic acids influence the flexibility, charge distribution, and biological activity of these molecules. []

Q7: Can you elaborate on the role of D-glucuronic acid in detoxification?

A7: In the liver, D-glucuronic acid participates in glucuronidation, a major detoxification pathway where it forms water-soluble conjugates with various substrates, including drugs, hormones, and bilirubin, facilitating their excretion in bile or urine. [, ]

Q8: Are there any specific enzymes involved in D-glucuronic acid metabolism?

A8: Yes, enzymes like UDP-glucuronosyltransferases (UGTs) are crucial for catalyzing the transfer of D-glucuronic acid from UDP-glucuronic acid to acceptor molecules during glucuronidation. [, ]

Q9: Does D-glucuronic acid have any applications in biomaterials?

A9: Research has explored the use of D-glucuronic acid in modifying biomaterials. For instance, D-glucuronic acid-coated chromium oxide nanoparticles have been synthesized and investigated for their biocompatibility and potential biomedical applications. []

Q10: What is the role of D-glucuronic acid in the biosynthesis of heparin?

A10: While D-glucuronic acid is a component of heparin, its epimer, L-iduronic acid, is more prevalent in the active regions of the molecule. D-glucuronic acid residues within heparin can be epimerized to L-iduronic acid by the enzyme glucuronyl C5-epimerase. []

Q11: Are there any known instances of bacterial enzymes utilizing D-glucuronic acid?

A11: Yes, research has identified a novel α-glucuronidase from Aspergillus niger that specifically hydrolyzes trehalose dicarboxylate, a disaccharide containing D-glucuronic acid. []

Q12: How does the stability of D-glucuronic acid impact its applications?

A12: The stability of D-glucuronic acid under various conditions is crucial for its applications. For instance, its stability in aqueous solutions at different pH levels is essential for its use in pharmaceutical formulations and biomaterials. [, , ]

Q13: Are there any known factors affecting the stability of D-glucuronic acid?

A13: The stability of D-glucuronic acid can be influenced by factors like pH, temperature, and the presence of enzymes. For example, acidic conditions can promote the hydrolysis of β-1-O-acyl glucuronides, which are conjugates of D-glucuronic acid with drugs. []

Q14: How does D-glucuronic acid interact with other materials in biological contexts?

A14: D-glucuronic acid's interactions with other molecules are often mediated by hydrogen bonding and ionic interactions, as seen in the binding of heparin and heparan sulfate to proteins. []

Q15: Have computational methods been applied to study D-glucuronic acid?

A15: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been employed to investigate the reaction mechanism of enzymes involved in D-glucuronic acid metabolism, such as UDP-D-apiose/UDP-D-xylose synthase. []

Q16: How do modifications to the D-glucuronic acid structure affect its activity?

A16: Modifications like sulfation at specific positions on the D-glucuronic acid unit within GAGs can significantly alter their binding affinity to proteins and influence their biological activity. [, ]

Q17: Can you provide an example of structure-activity relationship (SAR) studies related to D-glucuronic acid-containing molecules?

A17: Research on heparin-derived oligosaccharides has elucidated the importance of specific sulfation patterns on the D-glucuronic acid and glucosamine units for their binding affinity to antithrombin III and their anticoagulant activity. []

Q18: Is there any information available regarding the safety profile of D-glucuronic acid?

A18: Preclinical toxicological studies on D-glucuronic acid have been conducted, assessing its safety profile in animal models. These studies provide insights into its potential toxicity and effects on various organ systems. []

Q19: What are some of the key tools and resources used in D-glucuronic acid research?

A20: Research on D-glucuronic acid relies on techniques like chromatography (HPLC, GC), mass spectrometry, NMR spectroscopy, and enzymatic assays for isolation, characterization, and studying its metabolism. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.